H-Glu-Obzl.HCl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Glu-Obzl.HCl is synthesized through the esterification of L-glutamic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Obzl.HCl undergoes various chemical reactions, including:
Esterification: Formation of ester bonds with alcohols.
Hydrolysis: Breakdown of ester bonds in the presence of water or acids.
Substitution: Replacement of functional groups under specific conditions
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), benzyl alcohol, inert atmosphere.
Hydrolysis: Water, hydrochloric acid, controlled temperature.
Substitution: Various nucleophiles, solvents like dichloromethane, and catalysts
Major Products Formed
Hydrolysis: L-glutamic acid and benzyl alcohol.
Substitution: Derivatives with different functional groups replacing the benzyl ester
Scientific Research Applications
H-Glu-Obzl.HCl is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as an additive in various chemical processes .
Mechanism of Action
The mechanism of action of H-Glu-Obzl.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. It influences the secretion of anabolic hormones and provides fuel during exercise, enhancing mental performance and preventing muscle damage. The compound’s effects are mediated through its interaction with cellular pathways involved in protein synthesis and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl L-glutamate tosylate
- L-Glutamic Acid 1-Benzyl Ester
- Z-Glu-OBzl
Uniqueness
H-Glu-Obzl.HCl stands out due to its specific esterification with benzyl alcohol, which imparts unique properties such as enhanced stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .
Properties
IUPAC Name |
(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWSBJVZQUWUNZ-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-09-6 | |
Record name | 13030-09-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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